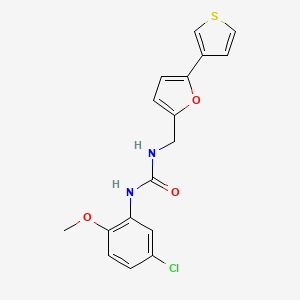

1-(5-Chloro-2-methoxyphenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea

描述

1-(5-Chloro-2-methoxyphenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of chloro, methoxy, thiophene, and furan groups, which contribute to its diverse chemical reactivity and potential utility in research and industry.

属性

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S/c1-22-16-4-2-12(18)8-14(16)20-17(21)19-9-13-3-5-15(23-13)11-6-7-24-10-11/h2-8,10H,9H2,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSCSNAZGIAFNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic methods include:

Nucleophilic Substitution Reactions:

Coupling Reactions: The thiophene and furan rings are often introduced via coupling reactions, such as Suzuki or Stille coupling, which involve palladium-catalyzed cross-coupling of organohalides with organometallic reagents.

Urea Formation: The final step typically involves the formation of the urea linkage through the reaction of an amine with an isocyanate or carbodiimide under controlled conditions.

Industrial production methods may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness.

化学反应分析

1-(5-Chloro-2-methoxyphenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides or sulfones and furanones, respectively.

Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group, or reduce the urea linkage to form amines.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives with potential biological activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide or thiourea.

科学研究应用

1-(5-Chloro-2-methoxyphenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea has been explored for various scientific research applications:

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Its potential biological activity has led to investigations into its use as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.

Medicine: Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for further pharmaceutical research.

Industry: The compound’s reactivity and stability make it suitable for use in the development of specialty chemicals, agrochemicals, and advanced materials.

作用机制

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is largely dependent on its interaction with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Receptor Modulation: It may act as an agonist or antagonist at certain receptors, modulating signal transduction pathways and cellular responses.

DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, potentially disrupting replication and transcription processes.

相似化合物的比较

1-(5-Chloro-2-methoxyphenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea can be compared with other compounds that feature similar structural motifs, such as:

1-(5-Chloro-2-methoxyphenyl)-3-(phenyl)urea: Lacks the thiophene and furan rings, resulting in different chemical reactivity and biological activity.

1-(5-Chloro-2-methoxyphenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)thiourea: Contains a thiourea linkage instead of a urea linkage, which may alter its chemical stability and reactivity.

1-(5-Chloro-2-methoxyphenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)carbamate: Features a carbamate group, which can influence its pharmacokinetic properties and biological activity.

The unique combination of chloro, methoxy, thiophene, and furan groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.

生物活性

1-(5-Chloro-2-methoxyphenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is a complex organic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 379.9 g/mol. The compound features a chloro-substituted methoxyphenyl group and a thiophen-furan moiety, contributing to its diverse biological properties.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:

The compound may inhibit specific enzymes by binding to their active sites, effectively blocking substrate access. This mechanism is crucial for its potential anti-inflammatory and antimicrobial effects.

2. Receptor Modulation:

It may act as an agonist or antagonist at various receptors, modulating signal transduction pathways that influence cellular responses.

3. DNA Intercalation:

The planar structure allows for intercalation into DNA, potentially disrupting replication and transcription processes, which could lead to anti-cancer effects.

Anti-inflammatory Effects

Recent studies have shown that compounds with furan and thiophene moieties exhibit significant anti-inflammatory properties. The modulation of inflammatory pathways through the inhibition of COX enzymes has been documented, suggesting that this compound may similarly exert these effects through similar pathways .

Antimicrobial Activity

Furan derivatives have been reported to possess antimicrobial properties against various pathogens. The compound's structure suggests it may inhibit microbial growth through selective enzyme inhibition, which is supported by evidence from related compounds .

Antitumor Activity

The potential antitumor activity of this compound is linked to its ability to intercalate DNA and inhibit cell proliferation. Studies have indicated that structural modifications in similar compounds enhance their cytotoxicity against cancer cell lines .

Case Studies

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of furan derivatives, compounds similar to this compound demonstrated significant reductions in pro-inflammatory cytokines in vitro . This suggests a promising therapeutic application for inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

Another study highlighted the antimicrobial efficacy of thiophene-containing compounds against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that derivatives with similar structural motifs exhibited potent antibacterial activity, supporting the hypothesis that our target compound may possess similar properties .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 379.9 g/mol |

| Potential Activities | Anti-inflammatory, Antimicrobial, Antitumor |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Blocks substrate access |

| Receptor Modulation | Alters signal transduction |

| DNA Intercalation | Disrupts replication |

常见问题

Basic: What are the optimal synthetic routes for preparing 1-(5-Chloro-2-methoxyphenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea?

Answer:

The synthesis typically involves coupling substituted phenyl isocyanates with amines. For example:

- React 5-chloro-2-methoxyphenyl isocyanate with (5-(thiophen-3-yl)furan-2-yl)methylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux.

- Use a base (e.g., triethylamine) to neutralize HCl byproducts .

- Purification via column chromatography or recrystallization (solvent systems: ethyl acetate/hexane) ensures high purity (>95%). Confirm purity via HPLC with UV detection at 254 nm .

Basic: How can researchers characterize the structural integrity of this compound?

Answer:

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in urea motifs) .

- Spectroscopy :

- Elemental analysis : Validate C, H, N, S, and Cl content within ±0.4% theoretical values .

Advanced: What experimental strategies are recommended to investigate its biochemical mechanism in cancer models?

Answer:

- In vitro assays :

- Molecular docking : Model interactions with protein targets (e.g., PDB: 1M17 for EGFR) using AutoDock Vina to predict binding affinity and orientation .

- Apoptosis assays : Quantify caspase-3/7 activation via fluorometric kits .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

- Reproducibility checks :

- Mechanistic redundancy : Use orthogonal assays (e.g., Western blotting alongside ELISA) to confirm target modulation .

- Data normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) and account for batch-to-batch variability .

Advanced: What methodologies assess the environmental impact of this compound?

Answer:

- Environmental fate studies :

- Partitioning : Measure log P (octanol-water) to predict bioaccumulation .

- Degradation : Perform hydrolysis/photolysis experiments (pH 4–9, UV light) with LC-MS/MS quantification .

- Ecotoxicology :

- Algal growth inhibition (Chlorella vulgaris): Assess EC₅₀ over 72 hours .

- Daphnia magna acute toxicity : 48-hour immobilization assay .

Basic: What analytical techniques quantify this compound in biological matrices?

Answer:

- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 columns) .

- Quantification :

Advanced: How to design in vivo studies to evaluate pharmacokinetics and efficacy?

Answer:

- Animal models : Use xenograft mice (e.g., HT-29 colorectal tumors) .

- Dosing : Administer orally (10–50 mg/kg) or intravenously (5 mg/kg) with vehicle controls .

- PK parameters : Calculate Cmax, Tmax, and half-life via serial plasma sampling and non-compartmental analysis (WinNonlin) .

- Tissue distribution : Quantify compound levels in liver, kidneys, and tumors post-sacrifice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。